molecular formula C11H11ClFNO2 B2898571 N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide CAS No. 2411275-67-5

N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide

Cat. No.: B2898571
CAS No.: 2411275-67-5
M. Wt: 243.66
InChI Key: FZZRMAMCJMOJCM-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenoxy group attached to an ethyl prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide typically involves the reaction of 4-chloro-3-fluorophenol with an appropriate ethylating agent to form the intermediate 4-chloro-3-fluorophenoxyethyl compound. This intermediate is then reacted with prop-2-enamide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide
  • This compound derivatives
  • 4-Chloro-3-fluorophenoxyethyl compounds

Uniqueness

This compound is unique due to the specific combination of chloro and fluoro substituents on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-chloro-3-fluorophenoxy)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO2/c1-2-11(15)14-5-6-16-8-3-4-9(12)10(13)7-8/h2-4,7H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZRMAMCJMOJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCOC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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